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Hbv-IN-17

HBV capsid assembly CpAM antiviral potency

Hbv-IN-17 is an imidazo[1,5-a]pyrazine-based HBV core protein allosteric modulator (CpAM) supplied at ≥98% purity. Its EC50 of 511 nM provides a defined baseline for SAR studies on this chemotype, and its scaffold is structurally distinct from Class I HAPs and Class II sulfamoylbenzamides. Procure Hbv-IN-17 as an unmethylated control to quantify potency gains from piperazine derivatization, to validate screening assays requiring a wide dose-response window, or to map cross-resistance mutations against established CpAM classes. This tool compound enables scaffold-selective counter-screening and mechanistic deconvolution of capsid assembly kinetics.

Molecular Formula C17H15F6N5O2
Molecular Weight 435.32 g/mol
Cat. No. B12420637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-17
Molecular FormulaC17H15F6N5O2
Molecular Weight435.32 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NC(=O)C1=C2CN(CCN2C=N1)C(=O)NC3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C17H15F6N5O2/c1-8(17(21,22)23)25-15(29)14-12-6-27(2-3-28(12)7-24-14)16(30)26-9-4-10(18)13(20)11(19)5-9/h4-5,7-8H,2-3,6H2,1H3,(H,25,29)(H,26,30)/t8-/m1/s1
InChIKeyGURDIWVEOBLMLO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hbv-IN-17: A CpAM-Based HBV Capsid Assembly Modulator for Antiviral Research Procurement


Hbv-IN-17 (CAS 2270943-13-8), also designated as compound 8, is a synthetic small-molecule hepatitis B virus (HBV) capsid assembly modulator belonging to the core protein allosteric modulator (CpAM) class [1]. It functions by binding to the HBV core protein and modulating the kinetics of viral capsid assembly, a mechanism distinct from that of nucleos(t)ide analog polymerase inhibitors [1]. The compound exhibits an EC50 of 511 nM for inhibiting HBV replication and is supplied as a research-grade tool with ≥98% purity (HPLC) for use in antiviral discovery and mechanism-of-action studies [1].

Why Hbv-IN-17 Cannot Be Interchanged with Generic CpAMs Without Verification


HBV core protein allosteric modulators (CpAMs) are not a functionally interchangeable class; they diverge significantly in binding mode, assembly kinetics, and resistance profiles. CpAMs are categorized into Class I (e.g., heteroaryldihydropyrimidines like GLS4 and BAY 41-4109) and Class II (e.g., sulfamoylbenzamides and phenylpropenamides like NVR 3-778, JNJ-6379, and ABI-H0731), which exhibit markedly different rates of capsid assembly induction, distinct mutational escape pathways, and variable efficacy against viral genotypes [1][2]. Furthermore, cross-resistance patterns differ even among structurally related Class II modulators: the T109M core protein mutation reduces NVR 3-778 potency by 14.2-fold but has negligible impact on JNJ-6379 [1]. Without compound-specific comparative data, substituting one CpAM for another in a research workflow risks invalidating experimental outcomes. The evidence presented below quantifies where Hbv-IN-17 stands relative to its closest analogs, enabling informed procurement decisions.

Hbv-IN-17 Comparative Potency and Structural Differentiation: Quantitative Evidence for Procurement Decisions


Hbv-IN-17 Antiviral Potency: Quantitative Comparison with Lead Compound and Clinical CpAM Candidates

Hbv-IN-17 (compound 8) was identified through lead optimization from a piperazine-containing scaffold and exhibits an EC50 of 511 nM for HBV replication inhibition [1]. This potency positions it between early-stage research tool compounds and clinical-stage CpAMs. Direct potency comparisons across CpAMs are constrained by differing assay systems (stable cell lines versus primary human hepatocytes); however, cross-study comparable data from HepG2-derived cell lines (HepG2.2.15 and HepG2.117) provide a relevant benchmark. In these comparable cell-based systems, Hbv-IN-17 (EC50 = 511 nM) demonstrates greater potency than the Class II modulator NVR 3-778 (EC50 = 810 nM in HepG2.2.15 cells) but is less potent than the clinical candidates JNJ-6379 (EC50 = 54 nM in HepG2.117 cells) and GLS4 (EC50 = 62.24 nM in HepG2.2.15 cells) [2][3][4]. This potency ranking places Hbv-IN-17 as a moderately active tool compound suitable for target validation and screening benchmark applications where sub-micromolar activity is sufficient.

HBV capsid assembly CpAM antiviral potency EC50 comparison

Hbv-IN-17 Structural Scaffold Differentiation: Imidazo[1,5-a]pyrazine Core vs. Clinical CpAM Chemotypes

Hbv-IN-17 is built upon an imidazo[1,5-a]pyrazine core bearing a 3,4,5-trifluorophenyl carboxamide moiety and a (2R)-1,1,1-trifluoropropan-2-yl substituent [1][2]. This scaffold is structurally distinct from the major clinical CpAM chemotypes: heteroaryldihydropyrimidines (HAPs) including GLS4 and BAY 41-4109; sulfamoylbenzamides such as NVR 3-778; and the phenylpropenamide derivative AT-130 [3]. The imidazo[1,5-a]pyrazine core represents a less-explored chemical space for CpAM activity, with the piperazine ring fusion providing a conformational constraint that differentiates it from the more flexible benzamide-based modulators [1]. This scaffold divergence offers potential advantages for structure-activity relationship (SAR) studies aimed at identifying novel binding interactions with the HBV core protein that are not accessible to established chemotypes.

CpAM scaffold imidazopyrazine structural novelty SAR exploration

Hbv-IN-17 as a Reference Point for SAR Optimization: Evidence from SHR5133 Discovery Program

In the discovery program leading to the clinical candidate SHR5133, Hbv-IN-17 (compound 8) served as a critical intermediate SAR milestone [1]. The research demonstrated that methylation at the piperazine ring of the imidazo[1,5-a]pyrazine scaffold improved in vitro potency remarkably relative to the unmethylated precursor [1]. This SAR finding establishes Hbv-IN-17 as a defined reference compound with documented structure-activity relationships that can guide further optimization efforts. Unlike clinical candidates whose detailed SAR pathways remain proprietary, the relationship between Hbv-IN-17 and the more potent methyl-substituted derivatives is publicly disclosed, enabling researchers to use Hbv-IN-17 as a benchmark for evaluating novel modifications to the imidazo[1,5-a]pyrazine scaffold [1].

lead optimization SAR piperazine methylation potency improvement

Hbv-IN-17 Purity and Physicochemical Specifications for Reproducible Research

Hbv-IN-17 is supplied with documented purity ≥98% as determined by HPLC analysis, with molecular weight of 435.32 g/mol (C17H15F6N5O2), calculated LogP of 1.9, and solubility of 10 mM in DMSO . These specifications are critical for reproducible antiviral assays, as CpAM activity can be influenced by compound aggregation or impurities that interfere with capsid assembly measurements. The fluorinated aromatic substituents (3,4,5-trifluorophenyl and 1,1,1-trifluoropropan-2-yl) confer moderate lipophilicity that balances cell permeability with aqueous solubility . Compared to clinical CpAMs that require extensive formulation development for in vivo studies, Hbv-IN-17 provides a well-characterized physicochemical profile suitable for direct use in cell-based screening and mechanistic studies without additional formulation optimization.

compound quality control purity specification physicochemical properties research reproducibility

Hbv-IN-17 Optimal Research Applications Based on Comparative Evidence


SAR Benchmarking for Imidazo[1,5-a]pyrazine Scaffold Optimization

Hbv-IN-17 serves as a validated reference compound for laboratories pursuing structure-activity relationship (SAR) studies on the imidazo[1,5-a]pyrazine CpAM scaffold. The compound's EC50 of 511 nM and its documented relationship to methylated piperazine derivatives with improved potency provide a defined baseline for evaluating the antiviral impact of structural modifications [1]. Researchers can use Hbv-IN-17 as an unmethylated control compound to quantify the potency gains achieved through piperazine methylation or alternative substitutions at the scaffold, enabling systematic optimization of this underexplored chemotype [1].

High-Throughput Screening (HTS) Assay Validation and CpAM Counter-Screening

The moderate potency (EC50 = 511 nM) of Hbv-IN-17 makes it an appropriate positive control for validating high-throughput screening assays targeting HBV core protein assembly [1]. Unlike highly potent clinical candidates (e.g., JNJ-6379 with EC50 = 54 nM) that may saturate assay responses at low concentrations, Hbv-IN-17 provides a full dose-response window suitable for assessing assay dynamic range and Z-factor calculations [2]. Additionally, its imidazo[1,5-a]pyrazine scaffold provides structural complementarity to HAP-based and sulfamoylbenzamide-based CpAMs, making it valuable for counter-screening campaigns to identify scaffold-selective hits [3].

Mechanistic Studies of CpAM Binding Mode Divergence

Hbv-IN-17 belongs to the imidazo[1,5-a]pyrazine class of CpAMs, which is structurally distinct from both Class I HAPs (GLS4, BAY 41-4109) and Class II sulfamoylbenzamides (NVR 3-778, JNJ-6379) [1]. This scaffold divergence positions Hbv-IN-17 as a tool compound for investigating how different CpAM chemotypes influence capsid assembly kinetics, empty capsid morphology, and core protein conformational states. Comparative studies using Hbv-IN-17 alongside representative Class I and Class II modulators can elucidate structure-dependent differences in CpAM mechanism of action and inform the rational design of next-generation antivirals with optimized assembly modulation properties [2].

Resistance Profiling and Cross-Resistance Mapping Studies

The unique imidazo[1,5-a]pyrazine scaffold of Hbv-IN-17 provides a distinct chemotype for profiling resistance mutations that emerge under CpAM selective pressure. Given that cross-resistance patterns vary markedly among CpAM classes—for example, the T109M core mutation differentially affects NVR 3-778 (14.2-fold potency loss) versus JNJ-6379 (minimal effect)—Hbv-IN-17 can be employed in resistance mapping panels to determine whether imidazo[1,5-a]pyrazine-based modulators exhibit unique mutational susceptibility profiles distinct from established CpAM chemotypes [1]. Such studies are essential for developing CpAM combination strategies that minimize cross-resistance and for anticipating potential clinical resistance pathways for next-generation scaffold derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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